4-bromo-N-(4-fluorophenyl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound characterized by a bromine atom and a fluorine atom attached to a benzene ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-fluorophenyl)benzenesulfonamide typically involves the bromination of N-(4-fluorophenyl)benzenesulfonamide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and light conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The use of automated systems and real-time monitoring ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of N-(4-fluorophenyl)benzenesulfonamide.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: N-(4-fluorophenyl)benzenesulfonamide
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-N-(4-fluorophenyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide is similar to other brominated and fluorinated aromatic sulfonamides. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
4-Bromo-N-(4-fluorophenyl)benzamide
4-Bromo-4'-fluorobiphenyl
N-(4-fluorophenyl)benzenesulfonamide
Properties
IUPAC Name |
4-bromo-N-(4-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCELWULYOGBYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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